Butyllithium

Beschreibung

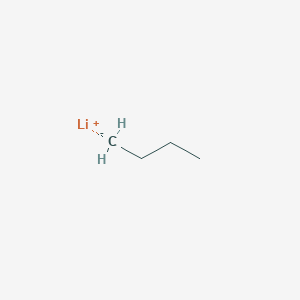

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

lithium;butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.Li/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEDOFVPSDKWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCC[CH2-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Li | |

| Record name | n-butyllithium | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/N-butyllithium | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026821 | |

| Record name | Lithium, butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Available in solution of C5 to C7 hydrocarbons; [Hawley] In cyclohexane solution: Water-white to pale yellow liquid with a petroleum-like odor; [CAMEO] In n-hexane solution: Yellow liquid; [MSDSonline] | |

| Record name | Lithium, butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyllithium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-72-8 | |

| Record name | Butyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium, butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium, butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLLITHIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09W9A6B8ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butyllithium: A Comprehensive Technical Guide on its Chemical Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of butyllithium, a pivotal organolithium reagent in modern organic synthesis and polymer chemistry. The document details the chemical formula, structure, and properties of its common isomers: n-butyllithium, sec-butyllithium, and tert-butyllithium. It further outlines key experimental protocols, safety considerations, and reaction mechanisms relevant to researchers and professionals in drug development and chemical sciences.

Chemical Formula and Structure

The chemical formula for butyllithium is C₄H₉Li.[1] However, this simple representation belies the complex structural nature of these compounds, which exist as aggregates or clusters. The tendency to aggregate is a common feature of organolithium compounds and is driven by the highly polarized carbon-lithium bond.[2][3] The difference in electronegativity between carbon (2.55) and lithium (0.98) results in a C-Li bond with significant ionic character.[2]

n-Butyllithium (n-BuLi): In non-coordinating solvents like cyclohexane, n-butyllithium primarily exists as a hexameric cluster.[2][3] In ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), it forms tetrameric structures.[2][3] These clusters are described as distorted cubane-type structures with lithium and the terminal carbon of the butyl group at alternating vertices.[2][3] Recent studies using diffusion-ordered NMR spectroscopy have shown that in hydrocarbon solvents at -40 °C, n-butyllithium can exist as an octamer, which deaggregates to a hexamer at higher temperatures.[4][5] In the presence of ethers, a tetra-solvated tetramer is the predominant species.[4][5]

sec-Butyllithium (sec-BuLi): This isomer of butyllithium is more basic and more sterically hindered than n-butyllithium.[6][7] It also exists as a tetramer in hydrocarbon solvents.[8][9] Due to its increased basicity, it is employed for the deprotonation of particularly weak carbon acids where n-BuLi is insufficient.[6]

tert-Butyllithium (t-BuLi): As the most basic and sterically hindered of the common butyllithium isomers, t-butyllithium exists as a tetramer with a cubane-like structure.[10][11] It is a powerful reagent for deprotonation and lithium-halogen exchange reactions.[10][12]

Quantitative Data

The physical and chemical properties of butyllithium isomers are summarized in the tables below for easy comparison. These reagents are typically supplied as solutions in hydrocarbon solvents like hexanes or pentane.[3][13]

Table 1: General Properties of Butyllithium Isomers

| Property | n-Butyllithium | sec-Butyllithium | tert-Butyllithium |

| CAS Number | 109-72-8[2] | 598-30-1[14] | 594-19-4[15] |

| Molecular Formula | C₄H₉Li[2] | C₄H₉Li[7] | C₄H₉Li[10] |

| Molar Mass | 64.06 g·mol⁻¹[2] | 64.06 g/mol [8] | 64.05 g/mol [15] |

| Appearance | Colorless to pale yellow solution[2][3] | Colorless to yellowish solution[8][14] | Colorless solid or solution[11][15] |

Table 2: Physical Properties of Butyllithium Isomers

| Property | n-Butyllithium | sec-Butyllithium | tert-Butyllithium |

| Density | 0.68 g/cm³ (solvent dependent)[2] | 0.769 g/mL at 25 °C[9] | 0.66 g·cm⁻³[15] |

| Melting Point | -76 °C[2] | - | 36-40 °C[15] |

| Boiling Point | Decomposes[16] | - | - |

| Solubility in Water | Reacts violently[2][16] | Decomposes[15] | Decomposes[15] |

| Solubility in Organic Solvents | Soluble in ethers and hydrocarbons[2] | Soluble in alkanes[15] | Soluble in alkanes[15] |

Experimental Protocols

The handling and use of butyllithium reagents require stringent safety precautions due to their pyrophoric nature. They react violently with water and can ignite spontaneously upon exposure to air.[10][17][18] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using air-free techniques such as a glovebox or a Schlenk line.[17][19]

3.1. General Handling and Storage Protocol

-

Inert Atmosphere: Always handle butyllithium solutions in a glovebox or under a positive pressure of dry nitrogen or argon.[17]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[17]

-

Glassware: All glassware must be oven-dried for several hours at >120 °C and cooled under a stream of inert gas before use.[19]

-

Transfer: Use dry, air-tight syringes or cannulas for transferring solutions.[17][19] To prevent clogging of the needle tip by ignition upon removal from the reagent bottle's septum, a short, inert gas-flushed glass tube with septa at both ends can be used to shield the needle tip.[15]

-

Storage: Store butyllithium solutions under an inert atmosphere, away from sources of ignition, water, carbon dioxide, and halogenated hydrocarbons.[20][21] Containers should be kept tightly closed and in a dry, well-ventilated area.[6] Opened containers must be carefully resealed.[6]

-

Waste Disposal: Quench residual butyllithium by slowly adding it to a less reactive solvent like isopropanol, followed by a more reactive one like methanol, and finally water, all under an inert atmosphere and with cooling.[22] Contaminated materials such as syringes and needles should be rinsed with a suitable quenching agent before disposal.[20]

3.2. Protocol for a Typical Metalation Reaction (Deprotonation)

Metalation, or deprotonation, is one of the most common applications of butyllithium.[2][3]

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum for additions.

-

Solvent and Substrate: Add the dry, aprotic solvent (e.g., THF, diethyl ether) and the substrate to be deprotonated to the flask via syringe.

-

Cooling: Cool the reaction mixture to the desired temperature (typically -78 °C using a dry ice/acetone bath) to control the exothermic reaction.

-

Reagent Addition: Slowly add the butyllithium solution dropwise via syringe while monitoring the internal temperature.[23]

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature for the required duration. The reaction progress can be monitored by techniques like TLC or GC by quenching a small aliquot of the reaction mixture.[24]

-

Quenching: Once the reaction is complete, quench it by slowly adding a suitable electrophile or a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Workup: Allow the mixture to warm to room temperature, and then perform a standard aqueous workup to isolate the product.[25]

3.3. Protocol for Halogen-Lithium Exchange

Butyllithium can undergo an exchange reaction with organic bromides and iodides to form new organolithium species.[2][16]

-

Reaction Setup: Follow the same setup as for the metalation reaction.

-

Solvent and Substrate: Dissolve the organic halide in a suitable dry, aprotic solvent in the reaction flask.

-

Cooling: Cool the solution to a low temperature (e.g., -78 °C).

-

Reagent Addition: Add the butyllithium solution dropwise to the cooled solution.

-

Reaction: Allow the reaction to proceed for the specified time. This reaction is often rapid.

-

Subsequent Reaction: The newly formed organolithium reagent can then be reacted in situ with an appropriate electrophile.

Visualizations

Diagram 1: Generalized Metalation Reaction Pathway

References

- 1. Butyllithium | C4H9Li | CID 53627823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 3. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 4. What Does n‑Butyllithium Look Like in Solution? - ChemistryViews [chemistryviews.org]

- 5. Aggregation and Solvation of n-Butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.uga.edu [research.uga.edu]

- 7. sec-Butyllithium - Wikipedia [en.wikipedia.org]

- 8. SEC-BUTYLLITHIUM | 598-30-1 [chemicalbook.com]

- 9. SEC-BUTYLLITHIUM CAS#: 598-30-1 [m.chemicalbook.com]

- 10. tert-Butyllithium - Wikipedia [en.wikipedia.org]

- 11. tert-Butyllithium | 594-19-4 [amp.chemicalbook.com]

- 12. tert-Butyllithium | 594-19-4 [chemicalbook.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Page loading... [wap.guidechem.com]

- 15. Tert-Butyllithium [chemeurope.com]

- 16. N-Butyllithium [chemeurope.com]

- 17. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 18. n-Butyllithium | 109-72-8 [chemicalbook.com]

- 19. ehs.princeton.edu [ehs.princeton.edu]

- 20. enhs.uark.edu [enhs.uark.edu]

- 21. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 22. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. Organic Syntheses Procedure [orgsyn.org]

The Versatility of n-Butyllithium in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: n-Butyllithium (n-BuLi) is a cornerstone reagent in organic synthesis, prized for its potent basicity and nucleophilicity. This organolithium compound has become an indispensable tool for the construction of complex molecular architectures, finding widespread application in academic research, industrial chemistry, and pharmaceutical development. This technical guide provides an in-depth exploration of the primary uses of n-butyllithium, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective and safe implementation in the laboratory.

Core Properties and Handling

n-Butyllithium is a pyrophoric liquid, typically supplied as a solution in hydrocarbon solvents like hexanes or heptane. Its high reactivity stems from the highly polarized carbon-lithium bond, which imparts significant carbanionic character to the butyl group. This makes n-BuLi an exceptionally strong base, capable of deprotonating a wide range of weak carbon and heteroatom acids.[1][2]

Safe Handling and Storage: Due to its pyrophoric nature, n-BuLi must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe or cannula techniques.[3][4] It reacts violently with water and protic solvents.[2] Storage should be in a cool, dry place, away from sources of ignition.[3]

Applications in Organic Synthesis

The utility of n-butyllithium in organic synthesis can be broadly categorized into four main areas: as a strong base for deprotonation, as a nucleophile in addition reactions, in metal-halogen exchange reactions, and as an initiator for anionic polymerization.

Strong Base: Deprotonation and Metalation

As a superbase with a pKa of its conjugate acid (butane) around 50, n-BuLi is highly effective for the deprotonation of a vast array of substrates.[2]

n-BuLi readily deprotonates terminal alkynes to form lithium acetylides, which are versatile nucleophiles for carbon-carbon bond formation.

Quantitative Data: Deprotonation of Terminal Alkynes and Subsequent Alkylation

| Alkyne Substrate | Electrophile | Product | Yield (%) | Reference |

| Phenylacetylene (B144264) | Iodomethane | 1-Phenyl-1-propyne | >95 | [5] |

| 1-Octyne | Benzaldehyde | 1-Phenyl-2-nonyn-1-ol | 85-95 | [5] |

| 3,3-Dimethyl-1-butyne | Ethylene oxide | 5,5-Dimethyl-3-hexyn-1-ol | ~90 | [5] |

Experimental Protocol: Synthesis of 1-Phenyl-1-propyne

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is assembled.

-

Reagent Addition: The flask is charged with a solution of phenylacetylene (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-BuLi Addition: n-Butyllithium (1.05 equiv) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 30 minutes.

-

Electrophile Quench: Iodomethane (1.1 equiv) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred for 2 hours.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 1-phenyl-1-propyne.

In the presence of a directing metalation group (DMG), n-BuLi can selectively deprotonate the ortho-position of an aromatic ring. The DMG, typically a heteroatom-containing functional group, coordinates to the lithium ion, delivering the base to the adjacent proton.[6][7]

Quantitative Data: Directed ortho-Metalation of Anisole Derivatives

| Substrate | Electrophile | Product | Yield (%) | Reference |

| Anisole | CO₂ then H₃O⁺ | 2-Methoxybenzoic acid | 75-85 | [8] |

| Anisole | DMF | 2-Methoxybenzaldehyde | 70-80 | [8] |

| 1,3-Dimethoxybenzene | MeI | 2,6-Dimethoxytoluene | ~90 | [9] |

n-BuLi is commonly used to prepare other strong, non-nucleophilic bases, most notably lithium diisopropylamide (LDA), by deprotonating diisopropylamine (B44863).[10]

Experimental Protocol: Preparation of a 0.5 M LDA Solution in THF

-

Apparatus Setup: A flame-dried Schlenk flask containing a magnetic stir bar is equipped with a rubber septum and placed under an argon atmosphere.

-

Reagent Addition: Anhydrous THF is added, followed by diisopropylamine (1.05 equiv). The solution is cooled to -78 °C.

-

n-BuLi Addition: n-Butyllithium (1.0 equiv) is added dropwise via syringe. The solution is stirred at -78 °C for 15 minutes and then allowed to warm to 0 °C for 15 minutes before use. The resulting clear to pale yellow solution of LDA is ready for use.

Nucleophile: Carbonyl and Amide Additions

The carbanionic nature of n-BuLi allows it to act as a potent nucleophile, readily adding to electrophilic carbonyl groups in aldehydes, ketones, and amides.

n-BuLi adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Quantitative Data: Nucleophilic Addition of n-BuLi to Carbonyls

| Carbonyl Substrate | Product | Yield (%) | Reference |

| Benzaldehyde | 1-Phenyl-1-pentanol | ~90 | [5] |

| Cyclohexanone | 1-Butylcyclohexan-1-ol | ~85 | [5] |

| Acetone | 2-Methyl-2-hexanol | ~80 | [5] |

A significant application is the reaction of n-BuLi with Weinreb-Nahm amides. The resulting tetrahedral intermediate is stabilized by chelation to the lithium ion, preventing over-addition. Aqueous work-up then furnishes the corresponding ketone in high yield.[11]

Metal-Halogen Exchange

n-Butyllithium undergoes rapid metal-halogen exchange with aryl and vinyl halides (typically bromides and iodides), providing a powerful method for the preparation of organolithium reagents that are otherwise difficult to access.[2][12] This reaction is often faster than deprotonation, especially at low temperatures.

Quantitative Data: Lithium-Halogen Exchange with Aryl Bromides

| Aryl Bromide | Electrophile | Product | Yield (%) | Reference |

| Bromobenzene (B47551) | CO₂ then H₃O⁺ | Benzoic acid | >95 | [13][14] |

| 4-Bromotoluene | DMF | 4-Methylbenzaldehyde | ~90 | [13][14] |

| 3-Bromopyridine | MeI | 3-Methylpyridine | ~85 | [5] |

Experimental Protocol: Synthesis of Benzoic Acid via Lithium-Halogen Exchange

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon inlet.

-

Reagent Addition: The flask is charged with a solution of bromobenzene (1.0 equiv) in anhydrous diethyl ether and cooled to -78 °C.

-

n-BuLi Addition: n-Butyllithium (1.0 equiv) is added dropwise from the dropping funnel, maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes.

-

Carboxylation: The reaction mixture is poured onto an excess of crushed dry ice.

-

Work-up: After the dry ice has sublimed, water is added, and the aqueous layer is separated and acidified with concentrated HCl. The precipitated benzoic acid is collected by filtration, washed with cold water, and dried.

Anionic Polymerization Initiator

n-Butyllithium is a widely used initiator for the anionic polymerization of dienes (e.g., butadiene, isoprene) and styrenes.[12] This "living" polymerization technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[10][15]

Quantitative Data: Anionic Polymerization of Isoprene

| [Isoprene]/[n-BuLi] | Polymerization Temperature (°C) | Microstructure (% cis-1,4) | Molecular Weight Distribution (Đ) | Reference |

| 100 | 25 | ~90 | <1.1 | [10][15] |

| 200 | 25 | ~90 | <1.1 | [10][15] |

| 100 (with THF) | 25 | <30 | <1.1 | [10][15] |

Applications in Drug Development

The versatility of n-butyllithium has made it a key reagent in the synthesis of numerous pharmaceutical compounds.

Synthesis of Ticagrelor (B1683153)

In the synthesis of the antiplatelet drug Ticagrelor, n-butyllithium is employed as a strong base to facilitate the introduction of a side chain onto a triazolopyrimidine core.[16]

Conclusion

n-Butyllithium is a powerful and versatile reagent with a broad spectrum of applications in organic synthesis. Its ability to function as a strong base and a potent nucleophile allows for a wide range of transformations, from simple deprotonations to the construction of complex molecular frameworks. A thorough understanding of its reactivity, coupled with strict adherence to safe handling procedures, is paramount for its successful and safe utilization in the laboratory. This guide provides a foundational understanding and practical protocols to aid researchers, scientists, and drug development professionals in harnessing the full potential of this indispensable synthetic tool.

References

- 1. researchgate.net [researchgate.net]

- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 3. enhs.uark.edu [enhs.uark.edu]

- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. baranlab.org [baranlab.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Diamine-free lithiation-trapping of N-Boc heterocycles using s-BuLi in THF. | Sigma-Aldrich [sigmaaldrich.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. WO2017072790A1 - An improved process for synthesis of ticagrelor - Google Patents [patents.google.com]

Butyllithium as a Polymerization Initiator: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Butyllithium (BuLi) is a cornerstone organolithium reagent, widely employed as a powerful initiator for anionic polymerization. Its versatility enables the synthesis of a diverse range of polymers with precisely controlled architectures, including linear, block, and star-shaped macromolecules. This technical guide provides a comprehensive overview of the principles, experimental protocols, and quantitative aspects of butyllithium-initiated polymerization. It is intended to serve as a detailed resource for researchers and professionals in polymer chemistry, materials science, and drug development, where well-defined polymeric structures are essential.

Introduction to Anionic Polymerization with Butyllithium

Anionic polymerization, initiated by nucleophilic species like butyllithium, is a chain-growth polymerization method suitable for monomers containing electron-withdrawing groups, such as styrene (B11656), butadiene, isoprene, and methyl methacrylate.[1] The process is characterized by the formation of a propagating carbanionic active center. A key feature of many butyllithium-initiated systems is their "living" nature, meaning that in the absence of termination or chain transfer reactions, the anionic chain ends remain active indefinitely.[1] This living characteristic allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index), and the facile production of block copolymers by sequential monomer addition.[1][2]

Industrially, butyllithium is a critical initiator for the production of synthetic elastomers and thermoplastic elastomers, including polybutadiene (B167195) and styrene-butadiene-styrene (SBS) block copolymers.[3][4][5] The choice of butyllithium isomer (n-BuLi, sec-BuLi, or tert-BuLi) and the use of polar additives can significantly influence the polymerization kinetics and the microstructure of the resulting polymer.[6][7]

Mechanism of Butyllithium-Initiated Polymerization

The polymerization process can be broken down into two primary stages: initiation and propagation.

Initiation

Initiation involves the nucleophilic attack of the butyllithium on a monomer molecule, leading to the formation of a carbanionic species.[8] This is a carbolithiation reaction where the butyl group adds to the monomer's double bond.[4] The rate of initiation is dependent on the specific butyllithium isomer, the monomer, the solvent, and the temperature. In hydrocarbon solvents, butyllithium tends to exist as aggregates (tetramers or hexamers), and it is believed that the monomeric form is the active initiating species.[5][9]

Figure 1: Initiation of Styrene Polymerization.

Propagation

Following initiation, the newly formed carbanionic species rapidly adds subsequent monomer units in the propagation step. The reactivity of the propagating species is influenced by the nature of the ion pair between the carbanion and the lithium counter-ion.[1] In non-polar solvents, the species exists predominantly as a contact ion pair, while in polar solvents, solvent-separated ion pairs or free ions can form, which are generally more reactive.[1]

Figure 2: Propagation Step.

Quantitative Data and Kinetic Parameters

The kinetics of butyllithium-initiated polymerization can be complex, with reaction orders depending on the state of aggregation of the initiator and the propagating species.

| Parameter | Styrene in Benzene[10] | Butadiene in Cyclohexane[9] | Isoprene in Cyclohexane[9] | Methyl Methacrylate in Toluene[11] |

| Order w.r.t. Initiator (Initiation) | 0.155 | 0.5 - 1.0 | Complex (Sigmoidal) | - |

| Order w.r.t. Monomer (Initiation) | 1 | - | - | - |

| Order w.r.t. Active Centers (Propagation) | 0.5 | 0.25 | 0.25 | - |

| Order w.r.t. Monomer (Propagation) | 1 | - | - | - |

| Apparent Activation Energy (Initiation) | 18.0 kcal/mol | - | - | - |

| Apparent Activation Energy (Propagation) | 14.3 kcal/mol | - | - | - |

| Table 1: Kinetic Data for Butyllithium-Initiated Polymerizations. |

The number-average molecular weight (Mn) of polymers produced via living anionic polymerization can be predicted using the following equation, assuming rapid initiation compared to propagation:

Mn = (grams of monomer) / (moles of initiator)

| Initiator | Monomer | [Monomer]₀ / [Initiator]₀ | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| n-BuLi/TMEDA | 1,3-Cyclohexadiene | 125 | 10,000 | - | Narrow | [2] |

| sec-BuLi | Methyl Methacrylate | - | 92,000 | 92,000 | < 1.2 | [11] |

| sec-BuLi/t-BuP₁ | Styrene | - | 16,500 | 16,500 | - | [12] |

| Table 2: Molecular Weight Control in Butyllithium-Initiated Polymerizations. |

Experimental Protocols

Rigorous experimental technique is paramount for successful living anionic polymerization to exclude impurities that can terminate the living anions.

Purification of Reagents

-

Solvents (e.g., Toluene (B28343), Hexane, THF): Solvents must be meticulously dried and deoxygenated. A common procedure involves stirring over a drying agent like calcium hydride, followed by distillation under an inert atmosphere.[10] For ultimate purity, the final step often involves distillation from a reactive organometallic species like a sodium-benzophenone ketyl (for ethers) or titration with a dilute butyllithium solution until a persistent color indicates the consumption of all impurities.[13]

-

Monomers (e.g., Styrene, Butadiene): Monomers should be purified to remove inhibitors, water, and other reactive impurities. This typically involves washing with aqueous base, drying over calcium hydride, and vacuum distillation.[12] The final purification step is often exposure to a dilute organolithium solution.[13]

Initiator Handling and Titration

Butyllithium solutions are pyrophoric and react violently with water and air.[4] They must be handled under an inert atmosphere (e.g., nitrogen or argon) using syringe or cannula techniques.[14][15] The concentration of commercially available butyllithium solutions can change over time, so it is crucial to titrate the solution before use to determine its exact molarity. A common method is the double titration method or titration with a known amount of a non-enolizable indicator like diphenylacetic acid.[16][17]

General Polymerization Procedure

The following is a generalized procedure for the anionic polymerization of styrene in toluene initiated by n-butyllithium.

Figure 3: Experimental Workflow.

-

Reactor Preparation: A glass reactor is flame-dried under vacuum and then filled with a high-purity inert gas.

-

Reagent Addition: The purified solvent (e.g., 30 mL of toluene) is transferred to the reactor via cannula or syringe. Subsequently, the purified monomer (e.g., 3 mL of styrene) is added.[1]

-

Initiation: The reactor is brought to the desired temperature. The calculated amount of titrated butyllithium solution is then injected to initiate the polymerization.[1] A color change often indicates the formation of the polystyryl anion.

-

Propagation: The reaction is allowed to proceed for a set time (e.g., 1 hour) to achieve the desired monomer conversion.[1]

-

Termination: The living polymer is "killed" by the addition of a protic agent, such as degassed methanol.[1]

-

Isolation: The polymer is isolated by precipitation in a non-solvent, such as methanol, followed by filtration and drying under vacuum.[1]

Polymer Characterization

The resulting polymer should be characterized to determine its molecular weight, molecular weight distribution, and microstructure.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the chemical structure and microstructure (e.g., tacticity of polystyrene or the ratio of 1,2- vs. 1,4-addition in polydienes).

Factors Influencing Polymerization

Butyllithium Isomers

The structure of the butyl group affects the initiator's reactivity and steric hindrance.

-

n-BuLi: Most commonly used due to its relative stability and ease of handling.[7]

-

sec-BuLi: More basic and reactive than n-BuLi, leading to faster initiation rates.[7]

-

tert-BuLi: The most basic and sterically hindered isomer, often used for deprotonating very weak acids.[18] Its high reactivity can sometimes lead to side reactions.

Figure 4: BuLi Isomer Reactivity.

Polar Additives

The addition of Lewis bases, such as tetrahydrofuran (B95107) (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA), can have a profound effect on the polymerization.[6] These additives solvate the lithium cation, breaking up the butyllithium aggregates and leading to a more reactive "naked" anion.[6] This results in a significant increase in the initiation and propagation rates. In the polymerization of dienes like butadiene, polar additives also alter the microstructure, increasing the proportion of 1,2-vinyl units.[6][19]

Conclusion

Butyllithium-initiated anionic polymerization is a robust and versatile technique for synthesizing well-defined polymers. The "living" nature of the polymerization allows for exceptional control over molecular weight, polydispersity, and polymer architecture, making it an indispensable tool in both academic research and industrial production. A thorough understanding of the reaction mechanism, kinetics, and the influence of experimental parameters, coupled with rigorous purification and handling techniques, is essential for achieving the desired polymeric materials. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize butyllithium as a polymerization initiator for a wide range of applications.

References

- 1. pslc.ws [pslc.ws]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [guidechem.com]

- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 6. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Anionic Polymerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. enhs.uark.edu [enhs.uark.edu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Video: Determining n-Butyllithium Concentration by Titration [jove.com]

- 17. mdpi.com [mdpi.com]

- 18. Reddit - The heart of the internet [reddit.com]

- 19. researchgate.net [researchgate.net]

The Dawn of a New Era in Synthesis: A Technical Guide to the Discovery and History of Organolithium Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organolithium reagents have fundamentally transformed the landscape of organic synthesis, providing chemists with a powerful and versatile tool for carbon-carbon bond formation and a wide array of other chemical transformations. This in-depth technical guide explores the discovery and historical development of these remarkable reagents, from their initial synthesis to their modern applications in research and drug development. We delve into the key scientific contributions that shaped the field, provide quantitative data on the properties and reactivity of common organolithium reagents, and present detailed experimental protocols for their synthesis and key reactions. Through a combination of historical narrative, technical data, and practical guidance, this whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the full potential of organolithium chemistry.

A Serendipitous Discovery and the Pioneers of a New Chemistry

The journey of organolithium chemistry began in 1917, a discovery that would lay the groundwork for a century of innovation in organic synthesis.[1] It was the German chemist Wilhelm Schlenk who first reported the synthesis of organolithium compounds, including methyllithium (B1224462) (CH₃Li), ethyllithium (B1215237) (C₂H₅Li), and phenyllithium (B1222949) (C₆H₅Li).[1] Schlenk's initial method involved the reaction of organomercury compounds with lithium metal, a transmetalation reaction that opened the door to this new class of reagents.[1] His development of techniques for handling air- and moisture-sensitive compounds, famously embodied in the "Schlenk flask," was crucial for the early exploration of these highly reactive species.[1][2]

The 1930s marked a period of significant advancement, with studies pioneered by Karl Ziegler , Georg Wittig , and Henry Gilman .[3] These chemists expanded the synthetic utility of organolithium reagents, demonstrating their superiority over the established Grignard reagents in many reactions, offering increased rates and higher yields.[3]

Karl Ziegler's work in the 1920s and 1930s was pivotal. He discovered that alkyllithiums could add to alkenes, a process he termed "carbolithiation."[1] This discovery was a precursor to his later Nobel Prize-winning work on Ziegler-Natta catalysts and the polymerization of olefins.[4][5] Ziegler's research demonstrated the ability of organolithium compounds to initiate anionic polymerization, a process now widely used in the industrial production of elastomers like polybutadiene (B167195) and styrene-butadiene-styrene (SBS).[6]

Henry Gilman made extensive contributions to the field, particularly in the development of new synthetic methods.[7][8] He, along with Wittig, independently discovered the lithium-halogen exchange reaction in 1938, a powerful method for preparing a wide variety of organolithium reagents.[1][9] Gilman also developed Gilman reagents (lithium diorganocuprates), which are prepared from organolithium compounds and are valued for their milder reactivity and selectivity in reactions like conjugate additions.[10]

Georg Wittig , in his pursuit of novel ylide chemistry, utilized organolithium reagents as strong bases to deprotonate phosphonium (B103445) salts, leading to the development of the Wittig reaction.[11][12] This Nobel Prize-winning reaction provides a robust method for the synthesis of alkenes from aldehydes and ketones with high regioselectivity.[12]

The timeline below highlights some of the key milestones in the discovery and development of organolithium reagents:

-

1917: Wilhelm Schlenk reports the first synthesis of organolithium compounds.[1]

-

1929: Karl Ziegler observes the differing reactivity of alkyllithiums compared to their heavier alkali metal congeners.[1]

-

1930s: Ziegler, Wittig, and Gilman pioneer studies on the reactivity and synthetic applications of organolithium reagents.[3]

-

1938: Georg Wittig and Henry Gilman independently discover the lithium-halogen exchange reaction.[1][9]

-

1952: Henry Gilman develops Gilman reagents (lithium diorganocuprates).[10]

-

1953: Karl Ziegler's work on organometallic compounds leads to the development of Ziegler-Natta catalysts for polymerization.[4][5]

-

1979: Georg Wittig is awarded the Nobel Prize in Chemistry for the development of the Wittig reaction.[12]

Physicochemical Properties and Reactivity

The utility of organolithium reagents stems from the highly polar nature of the carbon-lithium bond. The large electronegativity difference between carbon (2.55) and lithium (0.98) results in a bond with significant ionic character, rendering the carbon atom strongly nucleophilic and basic.[3][13]

Basicity

Organolithium reagents are exceptionally strong bases, capable of deprotonating a wide range of weakly acidic C-H bonds. The basicity is influenced by the nature of the organic group attached to lithium.

| Reagent | Conjugate Acid | pKa of Conjugate Acid |

| Methyllithium (MeLi) | Methane | ~50 |

| n-Butyllithium (n-BuLi) | n-Butane | ~50 |

| sec-Butyllithium (s-BuLi) | sec-Butane | ~51 |

| tert-Butyllithium (B1211817) (t-BuLi) | tert-Butane | ~53 |

| Phenyllithium (PhLi) | Benzene | ~43 |

| Lithium diisopropylamide (LDA) | Diisopropylamine | ~36 |

| Lithium tetramethylpiperidide (LiTMP) | Tetramethylpiperidine | ~37 |

Note: pKa values for hydrocarbons are approximate and can vary depending on the method of determination.

Structure and Aggregation

In solution and in the solid state, organolithium reagents exist as aggregates, which significantly influences their reactivity.[14] The degree of aggregation is dependent on the solvent, the steric bulk of the organic group, and the presence of other species. Common aggregation states are tetramers and hexamers.[11]

| Organolithium Reagent | Solvent | Aggregation State |

| Methyllithium (MeLi) | Diethyl ether | Tetramer |

| n-Butyllithium (n-BuLi) | Hexane (B92381) | Hexamer |

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (B95107) (THF) | Tetramer |

| sec-Butyllithium (s-BuLi) | Cyclohexane | Tetramer/Hexamer |

| tert-Butyllithium (t-BuLi) | Pentane (B18724) | Tetramer |

| Phenyllithium (PhLi) | Diethyl ether | Dimer/Tetramer |

Coordinating solvents like tetrahydrofuran (THF) and chelating agents like tetramethylethylenediamine (TMEDA) can break down these aggregates into smaller, more reactive species, such as dimers and monomers.[13]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing organolithium reagents and studying their aggregation states.

| Reagent | Solvent | 1H NMR (α-protons, ppm) | 13C NMR (α-carbon, ppm) | 7Li NMR (ppm) |

| n-BuLi | THF-d₈ (-80 °C) | ~ -0.9 (tetramer), ~ -1.1 (dimer) | ~ 13.5 (tetramer), ~ 14.5 (dimer) | ~ 1.9 (tetramer), ~ 1.6 (dimer) |

| n-BuLi | Hexane | ~ -0.8 | ~ 14.1 | ~ 1.8 |

Note: Chemical shifts can vary with concentration and temperature.

Key Synthetic Methodologies and Experimental Protocols

The high reactivity of organolithium reagents necessitates careful handling under inert atmosphere conditions using Schlenk techniques or in a glovebox.[14][15] Solvents and reagents must be rigorously dried and deoxygenated.[16]

Synthesis of Organolithium Reagents

3.1.1. From Halogenides (Direct Lithiation)

This is the most common method for preparing simple alkyllithium and aryllithium reagents.

Experimental Protocol: Synthesis of n-Butyllithium [17]

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.

-

Reagents: Lithium metal (containing 1-3% sodium) is cut into small pieces and placed in the flask with anhydrous diethyl ether or hexane.

-

Procedure: 1-Chlorobutane or 1-bromobutane (B133212) is added dropwise from the dropping funnel to the stirred suspension of lithium metal at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour. The resulting solution of n-butyllithium is then cannulated into a storage vessel under a positive pressure of nitrogen. The concentration of the solution should be determined by titration before use.

3.1.2. Lithium-Halogen Exchange

This method is particularly useful for preparing functionalized organolithium reagents at low temperatures.[1][9][18]

Experimental Protocol: Preparation of tert-Butyllithium

-

Apparatus: A flame-dried, three-necked flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen inlet is used.

-

Reagents: Anhydrous pentane or hexane is added to the flask and cooled to -78 °C using a dry ice/acetone bath.

-

Procedure: tert-Butyl chloride is added to the cooled solvent. A solution of n-butyllithium in hexanes is then added dropwise from the dropping funnel while maintaining the temperature below -60 °C.

-

Work-up: The reaction mixture is stirred for an additional 30 minutes at -78 °C. The resulting solution of tert-butyllithium can be used directly or stored at low temperature.

References

- 1. mmlab.uoc.gr [mmlab.uoc.gr]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. homework.study.com [homework.study.com]

- 4. researchgate.net [researchgate.net]

- 5. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digital.library.unt.edu [digital.library.unt.edu]

- 8. chemistnotes.com [chemistnotes.com]

- 9. byjus.com [byjus.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. fishersci.it [fishersci.it]

- 12. researchgate.net [researchgate.net]

- 13. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 14. resources.saylor.org [resources.saylor.org]

- 15. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. fiveable.me [fiveable.me]

- 17. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 18. Forming Tertiary Organolithiums and Organocuprates from Nitrile Precursors and their Bimolecular Reactions with Carbon Electrophiles to Form Quaternary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa and Basicity of n-Butyllithium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of n-butyllithium (n-BuLi), focusing on its core chemical properties of pKa and basicity. As one of the most prominent organolithium reagents in organic synthesis, a thorough understanding of its reactivity is paramount for its effective and safe application in laboratory and industrial settings, including pharmaceutical development.[1][2]

Core Concepts: pKa and Basicity

The basicity of a chemical species is quantified by the acid dissociation constant (pKa) of its conjugate acid. A fundamental principle of acid-base chemistry states that a stronger base corresponds to a weaker (more stable) conjugate acid, which is indicated by a higher pKa value.

n-Butyllithium is classified as a "superbase" because its conjugate acid, n-butane, is an extremely weak acid.[1][2][3] The pKa of n-butane is approximately 50, making n-BuLi one of the strongest bases utilized in organic chemistry.[3][4][5][6] This exceptional basicity enables it to deprotonate a vast range of compounds, including many with very weakly acidic C-H bonds.[1][2][3]

The potent basicity of n-BuLi stems from the nature of the carbon-lithium (C-Li) bond. Due to the significant difference in electronegativity between carbon (2.55) and lithium (0.98), the C-Li bond is highly polarized.[1][2] This polarization results in a substantial negative charge density on the carbon atom, allowing it to function effectively as a carbanion for practical synthetic purposes.[1][4]

Quantitative Comparison of Basicity

To contextualize the strength of n-butyllithium, the following table compares the pKa values of the conjugate acids of various common bases used in organic synthesis.

| Reagent/Base | Conjugate Acid | pKa of Conjugate Acid (approx.) | Classification |

| tert-Butyllithium (t-BuLi) | isobutane | >53 | Superbase |

| sec-Butyllithium (s-BuLi) | n-butane | ~51 | Superbase |

| n-Butyllithium (n-BuLi) | n-butane | ~50 | Superbase |

| Methyllithium (MeLi) | methane | ~48 | Superbase |

| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~36 | Strong Base / Amide Base |

| Lithium Tetramethylpiperidide (LiTMP) | 2,2,6,6-Tetramethylpiperidine | ~37 | Strong Base / Amide Base |

| Sodium Hydride (NaH) | Hydrogen (H₂) | ~35 | Strong Base / Hydride |

| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | ~17 | Strong Base / Alkoxide |

| Sodium Hydroxide (B78521) (NaOH) | Water (H₂O) | 15.7 | Strong Base |

Note: The pKa values for alkanes are approximate due to the extreme weakness of their acidity, making direct measurement challenging.[4]

Factors Influencing Reactivity and Kinetic Basicity

While thermodynamic basicity is determined by the pKa, the effective reactivity, or kinetic basicity, is influenced by several factors, including aggregation and solvent choice.

-

Aggregation: In non-coordinating hydrocarbon solvents like hexanes or cyclohexane, n-butyllithium exists as oligomeric clusters, primarily as hexamers.[1][4][6] In coordinating ether solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), it typically forms tetramers.[1] For n-BuLi to react, these aggregates must dissociate, which is often the rate-limiting step in deprotonation reactions.[4]

-

Solvent and Additive Effects: Lewis basic solvents and additives play a crucial role in modulating the reactivity of n-BuLi.

-

Ethers (THF, Diethyl Ether): These solvents coordinate to the lithium centers, breaking down the large aggregates into smaller, more reactive species like tetramers and dimers.[1][6]

-

Coordinating Additives (TMEDA): Stronger Lewis bases, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can chelate the lithium cations, further polarizing the C-Li bond and cleaving aggregates into monomeric units.[1][2] This significantly increases the kinetic basicity and accelerates the rate of metalation.[1][2]

-

-

Schlosser's Base: The reactivity of n-BuLi can be further enhanced by mixing it with potassium tert-butoxide. This mixture, known as "Schlosser's base," is a superbase that is kinetically more reactive than n-BuLi alone and is employed for particularly challenging metalation reactions.[2]

Caption: Logical relationship of factors affecting n-butyllithium basicity.

Experimental Protocol: Determination of n-Butyllithium Concentration

The concentration of commercially available n-BuLi solutions can degrade over time. Therefore, accurate titration is essential for stoichiometric control in reactions. The Gilman double titration method is a reliable protocol for determining the concentration of active organolithium reagent.

Objective: To determine the molarity of active n-butyllithium in a hydrocarbon solution.

Materials:

-

n-Butyllithium solution (in hexanes)

-

Dry, inert gas (Argon or Nitrogen)

-

Dry glassware (Erlenmeyer flasks, syringes)

-

Stir bar

-

Dry diethyl ether or THF

-

Distilled water

-

Standardized hydrochloric acid (HCl) solution (~0.1 M)

-

Phenolphthalein (B1677637) indicator

Methodology:

Part 1: Titration for Total Base Content

-

Take a dry 100 mL Erlenmeyer flask equipped with a stir bar and flush it with an inert gas.

-

Add approximately 20 mL of distilled water to the flask.

-

Using a gas-tight syringe, accurately draw a 1.00 mL aliquot of the n-butyllithium solution.

-

Carefully and slowly inject the n-BuLi solution into the stirring water. Caution: This quenching reaction is highly exothermic and generates flammable butane (B89635) gas. This step must be performed in a well-ventilated fume hood.

-

After the reaction has subsided, add 2-3 drops of phenolphthalein indicator. The solution will turn pink due to the formation of lithium hydroxide (LiOH).

-

Titrate the LiOH solution with the standardized HCl until the pink color disappears. Record the volume of HCl used (V₁).

Part 2: Titration for Non-Alkyllithium Base Content

-

Take a second dry 100 mL Erlenmeyer flask with a stir bar and flush it with inert gas.

-

Add approximately 10 mL of dry diethyl ether and 0.5 mL of 1,2-dibromoethane (DBE).

-

Draw an identical 1.00 mL aliquot of the n-BuLi solution using the same syringe technique.

-

Slowly add the n-BuLi solution to the stirring DBE/ether mixture. The active n-BuLi reacts with DBE, while non-nucleophilic bases like lithium alkoxides do not.

-

Allow the mixture to stir for approximately 5 minutes.

-

Carefully quench the mixture by adding ~20 mL of distilled water.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate with the standardized HCl solution until the endpoint is reached. Record the volume of HCl used (V₂).

Calculations:

-

Total Base Molarity (M_total): (V₁ × M_HCl) / V_nBuLi

-

Non-nBuLi Base Molarity (M_non-nBuLi): (V₂ × M_HCl) / V_nBuLi

-

Active n-BuLi Molarity (M_nBuLi): M_total - M_non-nBuLi

Caption: Experimental workflow for the Gilman double titration method.

Key Applications Driven by Basicity

The primary utility of n-butyllithium as a strong base is in metalation reactions, which involve the deprotonation of weak Brønsted acids.[1][2] This reactivity is fundamental to numerous synthetic transformations.

-

Deprotonation of C-H Bonds: n-BuLi can deprotonate various carbon acids, including terminal acetylenes, methyl sulfides, and aromatic systems like ferrocene.[1] The resulting organolithium species are powerful nucleophiles for forming new carbon-carbon bonds.

-

Formation of Other Strong Bases: n-BuLi is commonly used to prepare other essential, non-nucleophilic bases, such as lithium diisopropylamide (LDA), by deprotonating the corresponding amine.[7][8]

-

Initiation of Anionic Polymerization: n-BuLi acts as an initiator for the anionic polymerization of dienes like butadiene, a process of significant commercial importance for producing elastomers.[1][2]

Caption: Reaction pathway for the deprotonation of a terminal alkyne by n-BuLi.

Safety and Handling

n-Butyllithium is a highly reactive and pyrophoric substance that will ignite spontaneously upon contact with air.[9][10] It also reacts violently with water and other protic solvents in a highly exothermic reaction that produces flammable butane gas.[1][2][5]

Critical Handling Procedures:

-

Always handle n-butyllithium under an inert atmosphere (e.g., argon or dry nitrogen).[5][6]

-

Use dry, clean glassware and syringes.[9]

-

Ensure appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and proper gloves, is worn.[10]

-

Know the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class D for metal fires, or dry powder).[9][11] Do not use water to extinguish an n-BuLi fire.[12]

Conclusion

n-Butyllithium's status as a premier organolithium reagent is firmly established by its exceptional basicity, as indicated by the high pKa of its conjugate acid, n-butane. While its thermodynamic basicity is intrinsic, its kinetic reactivity can be precisely controlled through the strategic choice of solvents and coordinating additives. A comprehensive understanding of these principles, coupled with meticulous experimental technique and stringent safety protocols, is essential for leveraging the full synthetic potential of this powerful superbase in research and development.

References

- 1. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]

- 6. Page loading... [guidechem.com]

- 7. resources.saylor.org [resources.saylor.org]

- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 9. enhs.uark.edu [enhs.uark.edu]

- 10. ehs.stanford.edu [ehs.stanford.edu]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. nj.gov [nj.gov]

A Comparative Analysis of sec-Butyllithium and n-Butyllithium Basicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, organolithium reagents are indispensable tools, valued for their potent nucleophilicity and exceptional basicity. Among the most frequently utilized are n-butyllithium (n-BuLi) and its isomer, sec-butyllithium (B1581126) (s-BuLi). While structurally similar, their subtle difference in the point of lithium attachment to the butyl group imparts significant variations in their reactivity, particularly their basicity. This technical guide provides a comprehensive comparison of the basicity of sec-butyllithium and n-butyllithium, incorporating quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid researchers in the strategic selection and application of these powerful reagents.

Core Concepts: Thermodynamic vs. Kinetic Basicity

The basicity of organolithium reagents can be considered from two perspectives: thermodynamic and kinetic. Thermodynamic basicity is an equilibrium property, quantified by the pKa of the conjugate acid. A higher pKa of the conjugate acid corresponds to a stronger base. Kinetic basicity, on the other hand, refers to the rate at which a base deprotonates a given acid. This property is influenced by various factors, including the steric hindrance of the base and its aggregation state in solution. For butyllithium reagents, the order of basicity is generally considered to be tert-butyllithium (B1211817) > sec-butyllithium > n-butyllithium.[1][2]

Quantitative Comparison of Basicity

The most direct measure of thermodynamic basicity is the pKa of the conjugate acid. While precise pKa values for alkanes are challenging to determine experimentally, the accepted approximate values clearly indicate that sec-butyllithium is a stronger base than n-butyllithium.[3][4]

| Reagent | Conjugate Acid | Approximate pKa of Conjugate Acid | Reference |

| sec-Butyllithium | sec-Butane | 51 | [3][4] |

| n-Butyllithium | n-Butane | 50 | [3][5] |

This difference in basicity, although seemingly small, can have a profound impact on the outcome of a reaction, particularly when deprotonating very weak carbon acids.[4] The enhanced basicity of sec-butyllithium is attributed to the greater s-character of the C-H bond at a secondary carbon compared to a primary carbon, making the corresponding carbanion less stable and therefore more basic.[1]

Factors Influencing Basicity and Reactivity

The effective basicity of butyllithium reagents in solution is not solely determined by their inherent thermodynamic properties. A critical factor is their tendency to form aggregates.[6][7]

Aggregation State

In non-coordinating hydrocarbon solvents such as hexanes, both n-butyllithium and sec-butyllithium exist as oligomeric clusters, typically tetramers or hexamers.[4][6][8][9] These aggregates are less reactive than the monomeric or dimeric species.[10] The dissociation of these aggregates is often the rate-limiting step in deprotonation reactions.

-

n-Butyllithium: Exists primarily as a hexamer in cyclohexane (B81311) and a tetramer in diethyl ether.[6][7] In tetrahydrofuran (B95107) (THF), it exists as a mixture of tetramers and dimers.[8]

-

sec-Butyllithium: Primarily exists as a tetramer in hydrocarbon solvents.[4]

The following diagram illustrates the structural difference between the monomeric forms of n-butyllithium and sec-butyllithium.

Solvent Effects

Coordinating solvents, such as tetrahydrofuran (THF) and diethyl ether (Et₂O), play a crucial role in modulating the reactivity of butyllithium reagents.[6][7] These solvents are Lewis bases that can coordinate to the lithium atoms within the aggregate, leading to deaggregation into smaller, more reactive species.[6] This deaggregation increases the kinetic basicity of the organolithium reagent. However, it is important to note that sec-butyllithium is significantly more reactive towards ethereal solvents than n-butyllithium. For instance, sec-butyllithium attacks diethyl ether at room temperature within minutes, whereas solutions of n-butyllithium in ether are relatively stable.[4][11]

Additives

The basicity and reactivity of butyllithium reagents can be further enhanced by the addition of strong chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA).[6][7] TMEDA chelates the lithium cation, breaking down the aggregates and increasing the polarity of the C-Li bond. This results in a significant increase in the kinetic basicity of the reagent, often allowing for deprotonations that are not feasible with the butyllithium reagent alone.

The logical relationship between these factors and the resulting basicity is depicted in the following diagram:

Experimental Protocols: Determination of Basicity

While a direct comparison of basicity can be inferred from pKa values, experimental verification often involves competitive deprotonation reactions or kinetic studies. A fundamental prerequisite for such studies is the accurate determination of the organolithium reagent's concentration, as commercial solutions can degrade over time. The Gilman double titration method is a widely accepted protocol for this purpose.[12][13]

Gilman Double Titration for Concentration Determination

This method allows for the differentiation between the active organolithium species and non-basic lithium salts (e.g., lithium hydroxide) that may be present as impurities.

Protocol:

-

Total Base Titration:

-

An aliquot of the butyllithium solution is carefully quenched with distilled water.

-

The resulting lithium hydroxide (B78521) solution is then titrated with a standardized solution of hydrochloric acid using a suitable indicator (e.g., phenolphthalein). This titration determines the total base content.

-

-

Non-Alkyllithium Base Titration:

-

A second, identical aliquot of the butyllithium solution is reacted with an excess of 1,2-dibromoethane (B42909) in a non-coordinating solvent (e.g., hexane). The active butyllithium reacts to form lithium bromide, which is neutral.

-

The reaction mixture is then quenched with water, and the resulting solution is titrated with the same standardized hydrochloric acid. This titration quantifies the amount of non-alkyllithium basic impurities.

-

-

Calculation:

-

The concentration of the active butyllithium reagent is determined by subtracting the result of the second titration from the first.

-

The workflow for this experimental protocol is illustrated below:

References

- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mt.com [mt.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. sec-Butyllithium - Wikipedia [en.wikipedia.org]

- 5. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]

- 6. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 7. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. What Does n‑Butyllithium Look Like in Solution? - ChemistryViews [chemistryviews.org]

- 10. researchgate.net [researchgate.net]

- 11. Sec-Butyllithium [chemeurope.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

The Core of Reactivity: An In-depth Technical Guide to tert-Butyllithium's Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

tert-Butyllithium (B1211817) (t-BuLi) stands as one of the most potent and versatile organolithium reagents in the synthetic chemist's arsenal. Its exceptional basicity and nucleophilicity, stemming from the highly polarized carbon-lithium bond, enable a wide range of chemical transformations crucial for the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the structure and reactivity of tert-butyllithium, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.

Structure of tert-Butyllithium: From Solid-State Aggregates to Solution-Phase Monomers

The structure of tert-butyllithium is highly dependent on its physical state and the solvent system employed. Understanding its aggregation state is paramount to predicting its reactivity.

In the solid state and in non-coordinating hydrocarbon solvents such as pentane (B18724) or hexane, tert-butyllithium exists predominantly as a tetramer, [(t-BuLi)₄].[1][2] This tetrameric cluster adopts a distorted cubane-like structure with the lithium and the α-carbon atoms of the tert-butyl groups occupying the vertices. The bonding within this cluster is characterized by significant Li-Li interactions and delocalized sigma bonding.[1]

The introduction of coordinating Lewis basic solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), leads to the deaggregation of the tetramer. In diethyl ether, tert-butyllithium exists as a dimer, while in the more strongly coordinating tetrahydrofuran, it is primarily monomeric.[2] This deaggregation significantly enhances the reactivity of the organolithium species by increasing the availability of the highly basic and nucleophilic carbanion.

Structural Data

The following tables summarize key structural parameters for the various aggregation states of tert-butyllithium.

| Parameter | (t-BuLi)₄ (Solid State) | [t-BuLi · 3THF] (Monomer) | Method of Determination |

| Li-C Bond Length | ~2.20 Å (average) | 2.1678(12) Å | X-ray Crystallography |

| Li-Li Distance | ~2.58 Å (average) | - | X-ray Crystallography |

| C-Li-C Angle | ~109.5° (idealized tetrahedral) | - | X-ray Crystallography |

| Li-C-Li Angle | ~68.5° (within the Li₄ core) | - | X-ray Crystallography |

| Li-O Bond Length | - | 1.9722(13) Å, 2.0145(12) Å, 2.0376(12) Å | X-ray Crystallography[3] |

Data for (t-BuLi)₄ is based on the crystal structure reported in Angew. Chem. Int. Ed. (1993), 32, 580-582 (CSD entry SUHBIG).

Experimental Protocol: Determination of Solution-State Aggregation by NMR Spectroscopy

Objective: To determine the aggregation state of tert-butyllithium in a given solvent using low-temperature NMR spectroscopy.

Materials:

-

tert-Butyllithium solution in hydrocarbon solvent

-

Anhydrous deuterated solvent (e.g., THF-d₈, toluene-d₈)

-

NMR tubes equipped with J. Young valves

-

Schlenk line or glovebox for inert atmosphere manipulation

-

Low-temperature capable NMR spectrometer

Procedure:

-

Under an inert atmosphere (argon or nitrogen), prepare a dilute solution (e.g., 0.1 M) of tert-butyllithium in the desired deuterated solvent in a clean, dry NMR tube.

-

Seal the NMR tube and transport it to the NMR spectrometer.

-

Cool the sample to a low temperature (e.g., -78 °C) to slow down intermolecular exchange processes.

-

Acquire ¹³C and ⁷Li NMR spectra. The multiplicity of the α-carbon signal in the ¹³C NMR spectrum, arising from coupling to ⁷Li (I = 3/2), can indicate the aggregation state. A 1:1:1:1 quartet is expected for a monomer, while more complex patterns are observed for higher aggregates.

-

The chemical shift in the ⁷Li NMR spectrum can also be indicative of the aggregation state and solvent coordination.

Reactivity of tert-Butyllithium

The high reactivity of tert-butyllithium stems from the strong basicity of the tert-butyl carbanion. Its pKa is estimated to be around 53, making it one of the strongest bases used in organic synthesis. This extreme basicity allows for the deprotonation of a wide variety of weakly acidic C-H bonds.

Metalation Reactions

tert-Butyllithium is a powerful reagent for the metalation (deprotonation) of a wide range of organic substrates, including arenes, heterocycles, and activated C-H bonds adjacent to functional groups.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. A directing metalation group (DMG) on the aromatic ring coordinates to the lithium atom of tert-butyllithium, positioning the base for selective deprotonation at the adjacent ortho position.

Caption: Directed ortho-metalation pathway.

| Substrate | Directing Group | Electrophile (E+) | Product | Yield (%) |

| Anisole (B1667542) | -OCH₃ | (CH₃)₂SO₄ | 2-Methylanisole | >90 |

| N,N-Dimethylbenzamide | -CON(CH₃)₂ | CO₂ then H₃O⁺ | 2-Carboxy-N,N-dimethylbenzamide | ~85 |

| Thiophene | - | D₂O | 2-Deuteriothiophene | >95 |

Objective: To synthesize 2-lithioanisole and trap it with an electrophile.

Materials:

-

Anisole

-

tert-Butyllithium in pentane

-

Anhydrous diethyl ether or THF

-

Electrophile (e.g., dimethyl sulfate)

-

Schlenk flask and other appropriate glassware for inert atmosphere chemistry

-

Dry ice/acetone bath

Procedure:

-

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

-

Add anhydrous diethyl ether (or THF) to the flask via syringe.

-

Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Add anisole (1.0 eq.) to the cold solvent.

-

Slowly add a solution of tert-butyllithium (1.1 eq.) dropwise to the stirred solution. The reaction mixture may develop a color.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.

-

Slowly add the electrophile (e.g., dimethyl sulfate, 1.2 eq.) to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or distillation.

Halogen-Lithium Exchange

Halogen-lithium exchange is another fundamental application of tert-butyllithium, providing a route to organolithium reagents that are not readily accessible by direct metalation. The reaction is typically very fast, even at low temperatures, and proceeds with retention of configuration at sp²-hybridized carbon centers. The order of reactivity for the halogens is I > Br > Cl.

The mechanism is believed to proceed through an "ate" complex intermediate.

Caption: Halogen-lithium exchange mechanism.

| Substrate | Halogen | Electrophile (E+) | Product | Yield (%) |

| 1-Bromonaphthalene | Br | CO₂ then H₃O⁺ | 1-Naphthoic acid | ~95 |

| 2-Iodothiophene | I | DMF then H₃O⁺ | 2-Thiophenecarboxaldehyde | ~80 |

| (Z)-1-Bromo-1-hexene | Br | CH₃OD | (Z)-1-Deuterio-1-hexene | >90 (with retention of configuration) |

Objective: To prepare phenyllithium (B1222949) via halogen-lithium exchange and determine its concentration by titration.

Materials:

-

tert-Butyllithium in pentane

-

Anhydrous diethyl ether

-

Indicator for titration (e.g., 1,3-diphenylacetone (B89425) p-tosylhydrazone)

-

Standardized solution of sec-butanol in xylene

Procedure:

-

In a flame-dried Schlenk flask under argon, dissolve bromobenzene (1.0 eq.) in anhydrous diethyl ether.

-

Cool the solution to -78 °C.

-

Slowly add tert-butyllithium (1.0 eq.) to the stirred solution. A white precipitate of lithium bromide may form.

-

Stir the mixture at -78 °C for 30 minutes. The resulting solution is phenyllithium.

-

To determine the concentration, transfer an aliquot of the phenyllithium solution to another flame-dried flask containing a small amount of the indicator under argon at 0 °C.

-

Titrate the solution with the standardized sec-butanol solution until the color of the indicator disappears.

-

Calculate the molarity of the phenyllithium solution based on the volume of titrant used.

Anionic Polymerization Initiator

tert-Butyllithium is an efficient initiator for the anionic polymerization of various monomers, particularly styrenes and dienes. The initiation step involves the nucleophilic attack of the tert-butyl anion on the monomer.

Caption: Initiation of anionic polymerization.

Caption: Experimental workflow for anionic polymerization.

Safe Handling of tert-Butyllithium

tert-Butyllithium is a pyrophoric material, meaning it can ignite spontaneously upon contact with air and reacts violently with water.[4] Strict adherence to safe handling procedures is mandatory.

Core Safety Requirements:

-

Work under an inert atmosphere: All manipulations must be carried out in a glovebox or using Schlenk techniques under a positive pressure of an inert gas (argon or nitrogen).

-

Use appropriate personal protective equipment (PPE): This includes a flame-retardant lab coat, safety glasses or a face shield, and appropriate gloves (e.g., nitrile gloves).

-

Ensure all glassware is dry: Traces of water will react violently with tert-butyllithium. Glassware should be flame-dried or oven-dried immediately before use.

-

Use proper transfer techniques: For transferring solutions of tert-butyllithium, use gas-tight syringes with Luer-Lok tips or a cannula. Never draw air into a syringe containing tert-butyllithium.

-

Have a quench station and fire extinguisher readily available: A container of sand or powdered lime should be nearby to smother small fires. A Class D fire extinguisher is necessary for lithium fires.

-

Quenching residual tert-butyllithium: Unused or residual tert-butyllithium should be quenched slowly and carefully at low temperatures with a less reactive solvent like isopropanol, followed by methanol, and then water.

Conclusion